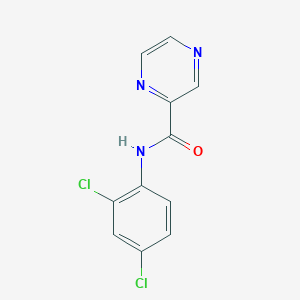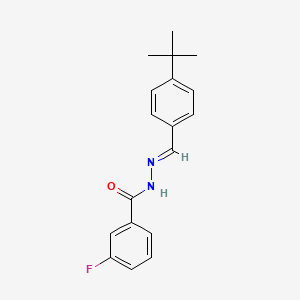![molecular formula C22H17N3O B5509423 1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5509423.png)
1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of quinazoline derivatives involves various strategies, including reactions of 1-acyl- and aroyl-2-hydroxy-3,3-dimethylindolines with arylamines catalyzed by BF3·Etherate leading to dihydroindolo[1,2-c]-quinazoline derivatives through dehydrative cyclization (Harano et al., 2007). Microwave-promoted syntheses from 2-aminoarylalkanone O-phenyl oximes, offering a route to dihydroquinazolines and aromatic quinazolines under microwave heating and in the presence of ZnCl(2), demonstrate another method (Portela-Cubillo et al., 2009). Lithiation of quinazolinones and subsequent reactions with various electrophiles for derivative synthesis also provide an avenue for functionalized quinazolines (Smith et al., 1996).
Molecular Structure Analysis The molecular structure and vibrational frequencies of quinazoline derivatives have been analyzed through experimental and theoretical studies, highlighting the stability and charge transfer within the molecule. HOMO and LUMO analysis reveals the reactive parts of these molecules, providing insights into their electronic properties (Mary et al., 2015).
Chemical Reactions and Properties Quinazolinones are synthesized via one-pot methods from anthranilamides and aldehydes, utilizing catalysis and oxidative dehydrogenation for the introduction of N-alkoxy substituents and the achievement of high yields under mild conditions (Cheng et al., 2013). The synthesis of 2,3-disubstituted and 2-styryl-3-substituted quinazolin-4(3H)-ones showcases the versatility of quinazoline chemistry through catalyst-free conditions (Kumar et al., 2015).
Physical Properties Analysis The synthesis and characterization of quinazolinone compounds, including their crystal structure, provide valuable data on their physical properties. Such studies offer insights into the compound's stability and structural configuration, essential for understanding their physical behavior (Yong, 2005).
Chemical Properties Analysis Electrochemical syntheses based on the oxidation of related compounds highlight the chemical reactivity and potential for functional modification of quinazolinones. These studies illustrate the diverse chemical behaviors of quinazolinone derivatives and their adaptability in various chemical reactions (Amani & Nematollahi, 2012).
Wissenschaftliche Forschungsanwendungen
Chemo- and Regioselective Syntheses
The compound plays a crucial role in the chemo- and regioselective synthesis of tricyclic condensation products. Chebanov et al. (2008) described multicomponent protocols for synthesizing pyrazoloquinolinones, pyrazoloquinazolinones, and pyrazoloquinolizinones using a base-mediated reaction under different conditions. The study highlights the compound's utility in tuning towards Hantzsch-type dihydropyridines or Biginelli-type dihydropyrimidines, offering pathways to diverse heterocyclic frameworks (Chebanov et al., 2008).
Microwave-promoted Syntheses
Portela-Cubillo et al. (2009) explored the microwave-promoted synthesis of quinazolines and dihydroquinazolines from 2-aminoarylalkanone O-phenyl oximes. This study showcased an efficient method for generating functionalized quinazolines, highlighting the versatility of the compound in facilitating rapid and high-yield syntheses of biologically relevant heterocycles (Portela-Cubillo et al., 2009).
Eco-friendly Oxidation Processes
Samandram et al. (2021) demonstrated an eco-friendly oxidation process using H2O2 to convert 1,2-dihydroquinazoline-3-oxides to quinazoline-3-oxides. Their method represents a sustainable approach to synthesizing quinazoline derivatives, highlighting the compound's role in green chemistry (Samandram et al., 2021).
Antimicrobial and Anticancer Agents
Antypenko et al. (2012) synthesized novel tetrazolo[1,5-c]quinazoline-5-thione S-derivatives and evaluated their antibacterial, antifungal, and antitumor activities. This research underlines the compound's potential as a precursor in developing new therapeutic agents with antimicrobial and anticancer properties (Antypenko et al., 2012).
Synthesis of Zinc(II) Complexes
Chai et al. (2016) focused on the synthesis of a mononuclear Zn(II) complex involving the compound, highlighting its application in creating materials with potential for optical properties and coordination chemistry studies (Chai et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[(2-phenylquinazolin-4-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-15(26)16-11-13-18(14-12-16)23-22-19-9-5-6-10-20(19)24-21(25-22)17-7-3-2-4-8-17/h2-14H,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOWLXTZZKJLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)
![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)
![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)

![(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)
![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)
![N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5509431.png)
![4-{[(4-chlorophenyl)thio]methyl}-N,N-diethylbenzamide](/img/structure/B5509432.png)
![2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5509436.png)
![1-(2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5509437.png)
![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)